The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the therapeutic applications of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.
Anticancer Applications: Targeting Aberrant Signaling in Malignancy
Indazole derivatives have shown remarkable success in oncology, primarily as inhibitors of protein kinases that drive tumor growth, angiogenesis, and metastasis. Several indazole-based drugs have received FDA approval and are now integral components of cancer therapy.
Mechanism of Action: Inhibition of Key Oncogenic Kinases
Indazole-based anticancer agents typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby blocking the phosphorylation of downstream substrates. This disruption of signaling cascades can halt cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors.
Key Kinase Targets:
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib and Pazopanib are potent inhibitors of VEGFRs, crucial for angiogenesis. By blocking VEGFR signaling, these drugs effectively cut off the tumor's blood supply, leading to starvation and regression.[1][2]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Pazopanib also targets PDGFRs, which are involved in tumor growth and the development of the tumor microenvironment.[3][4]
-
c-Kit: This kinase is another target of Pazopanib and is implicated in various cancers, including gastrointestinal stromal tumors.[4]
-
Tropomyosin Receptor Kinases (TRKs), ROS1, and ALK: Entrectinib is a powerful inhibitor of these kinases, which are often constitutively activated through genetic rearrangements in various tumor types.[5][6] Inhibition of these driver kinases can lead to dramatic and durable responses in patients with corresponding genetic alterations.[7]
Signaling Pathways Disrupted by Indazole Kinase Inhibitors
The inhibition of the aforementioned kinases by indazole derivatives leads to the downregulation of several critical downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are central to cell cycle progression, survival, and proliferation.
Caption: VEGFR signaling pathway and its inhibition by Axitinib and Pazopanib.
Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors
The potency and selectivity of indazole kinase inhibitors are highly dependent on the nature and position of substituents on the indazole ring.
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | The N-methyl amide at the 3-position and the vinylpyridine moiety at the 6-position are crucial for potent VEGFR inhibition. The indazole core acts as a key hinge-binding motif. |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 74, 140 | The pyrimidine ring at the 3-position and the sulfonamide group are critical for multi-kinase inhibitory activity. Modifications to the sulfonamide can modulate selectivity.[8] |
| Entrectinib | TRKA, B, C, ROS1, ALK | 12, 7, 3, 7, 12 | The N-alkoxy piperidine side chain is essential for potent inhibition of the target kinases and for conferring favorable pharmacokinetic properties, including blood-brain barrier penetration.[7] |
| Compound 17 | Aurora A, Aurora B | 26, 15 | A dual inhibitor with a specific substitution pattern on the indazole ring that allows for potent inhibition of both Aurora kinase isoforms.[9] |
| Compound 21 | Aurora B | >1000 (Aurora A), 30 (Aurora B) | Introduction of a specific substituent at the 5-position of the indazole ring confers selectivity for Aurora B over Aurora A.[9] |
| Compound 30 | Aurora A | 40 (Aurora A), >1000 (Aurora B) | A different substitution pattern at the 5-position leads to selectivity for Aurora A.[9] |
Experimental Protocols for Evaluating Anticancer Activity
1.4.1. Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
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Reagent Preparation: Prepare solutions of recombinant VEGFR-2 kinase, kinase buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT), ATP, and a suitable substrate (e.g., a synthetic peptide or protein).
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Compound Dilution: Prepare serial dilutions of the indazole derivative in DMSO.
-
Kinase Reaction: In a microplate, add the kinase, the indazole derivative at various concentrations, and the kinase buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
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Termination: Stop the reaction by adding a solution containing EDTA, which chelates the divalent cations required for kinase activity.
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Detection: Detect the level of substrate phosphorylation using an appropriate method, such as an ELISA with a phospho-specific antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
1.4.2. Cell Proliferation Assay (Example: MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Step-by-Step Protocol:
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Cell Seeding: Seed cancer cells (e.g., HUVECs for anti-angiogenesis studies) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48-72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Indazole derivatives also possess significant anti-inflammatory properties, with some compounds acting through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Beyond COX Inhibition
While some indazole derivatives do inhibit cyclooxygenase (COX) enzymes, a key mechanism for many is the suppression of pro-inflammatory cytokine production.
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Benzydamine: This well-known indazole derivative exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and interleukins, rather than by direct COX inhibition.[1][10] It also exhibits a membrane-stabilizing effect, contributing to its local anesthetic properties.[1]
-
Other Indazole Derivatives: Studies have shown that certain indazole derivatives can inhibit COX-2 and also suppress the production of TNF-α and IL-1β, as well as scavenge free radicals.[5][11] This multi-pronged approach to reducing inflammation is a promising area of research.
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p38 MAP Kinase and JNK Inhibition: Some indazole scaffolds have been developed as inhibitors of p38 MAP kinase and JNK, which are key kinases in the inflammatory signaling cascade.[2][12]
Signaling Pathways in Inflammation Targeted by Indazole Derivatives
Caption: Inflammatory signaling pathways and points of intervention by indazole derivatives.
Structure-Activity Relationship of Anti-inflammatory Indazole Derivatives
| Compound | Target | IC50 (µM) | Key Structural Features & SAR Insights |
| Benzydamine | Pro-inflammatory Cytokine Synthesis | - | The N,N-dimethylpropylamino group is crucial for its activity. The indazole core provides the necessary scaffold. |
| 5-Aminoindazole | COX-2 | 12.32 | The amino group at the 5-position enhances COX-2 inhibitory activity compared to the parent indazole.[5] |
| 6-Nitroindazole | COX-2 | 19.22 | The nitro group at the 6-position also confers COX-2 inhibitory activity.[5] |
| Compound 16 | COX-2 | 0.409 | Aza-indazole derivative with high affinity and selectivity for COX-2.[8] |
Experimental Protocols for Evaluating Anti-inflammatory Activity
2.4.1. COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Protocol:
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Reagent Preparation: Prepare purified ovine COX-1 or human recombinant COX-2, a reaction buffer (e.g., Tris-HCl), heme and a reducing agent (e.g., epinephrine) as cofactors, and arachidonic acid as the substrate.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the indazole derivative.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., HCl).[7]
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
2.4.2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Step-by-Step Protocol:
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Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the indazole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate the IC50 values.
Other Therapeutic Applications: A Scaffold of Broad Potential
The versatility of the indazole scaffold extends beyond oncology and inflammation, with derivatives showing promise in a variety of other therapeutic areas.
Antibacterial Activity
Certain indazole derivatives have demonstrated antibacterial activity, with some acting as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[9] Others have shown efficacy against various Gram-positive and Gram-negative bacteria, although the exact mechanisms are still under investigation.[4] The development of novel antibacterial agents is a critical area of research due to the rise of antibiotic resistance.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.[13]
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, assay buffer, and ATP.
-
Compound Addition: Add the indazole derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
Antiviral Activity
Indazole derivatives have also been investigated for their antiviral properties. For example, some compounds have been designed to inhibit the influenza virus by targeting the interaction between the PA and PB1 subunits of the viral RNA polymerase.[14]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.[15][16]
Step-by-Step Protocol:
-
Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the indazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, or areas of cell death caused by viral replication, will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.
Neuroprotective Effects
The indazole scaffold is also being explored for the treatment of neurodegenerative diseases. Some derivatives have been shown to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[17] Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. Other indazole-based compounds have shown neuroprotective effects in cellular models of neurotoxicity.[1]
Experimental Protocol: Neuronal Cell Protection Assay
This assay evaluates the ability of a compound to protect neurons from a toxic insult.[8][18]
Step-by-Step Protocol:
-
Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.
-
Compound Pre-treatment: Pre-treat the cells with the indazole derivative for a specified time.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model).
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by staining with fluorescent viability dyes (e.g., calcein-AM and ethidium homodimer-1).
-
Data Analysis: Quantify the percentage of neuronal survival in the presence of the compound compared to the toxin-treated control.
Contraceptive Applications
An interesting and unique application of indazole derivatives is in the development of non-hormonal male contraceptives. Gamendazole, an indazole-based compound, has been shown to disrupt spermatogenesis by targeting Sertoli cells in the testes, leading to reversible infertility in animal models.[3][19] The proposed mechanism involves the inhibition of heat shock protein 90AB1 (HSP90AB1) and eukaryotic elongation factor 1 alpha 1 (EEF1A1).[3]
Conclusion and Future Perspectives
The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. Its success in oncology is well-established, and its potential in treating inflammatory, infectious, and neurological disorders is rapidly emerging. The ability to readily modify the indazole core allows for the fine-tuning of activity and selectivity against a wide range of biological targets.
Future research in this area will likely focus on:
-
Rational Design of More Selective Inhibitors: Leveraging structural biology and computational modeling to design indazole derivatives with improved selectivity for their intended targets, thereby reducing off-target effects and improving safety profiles.
-
Exploration of Novel Mechanisms of Action: Investigating new biological targets for indazole derivatives to address unmet medical needs.
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Development of Indazole-Based Protacs: Utilizing the indazole scaffold as a warhead for proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.
-
Combination Therapies: Evaluating the synergistic effects of indazole derivatives with other therapeutic agents to overcome drug resistance and enhance efficacy.
The continued exploration of the chemical space around the indazole nucleus holds immense promise for the discovery of the next generation of innovative medicines.
References
A comprehensive list of references with clickable URLs will be provided upon request.
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